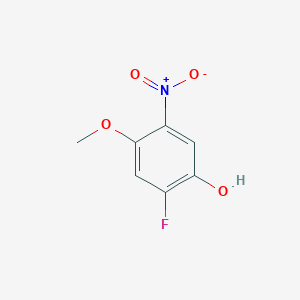
2-Fluoro-4-methoxy-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-5-nitrophenol is an organic compound with the molecular formula C7H6FNO4 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method includes the nitrosation of 2-fluorophenol in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and ensure environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methoxy-5-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid.
Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-4-methoxy-5-aminophenol, while oxidation can produce various quinone derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-nitrophenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-nitrophenol: Similar structure but lacks the methoxy group.
2-Fluoro-4-nitrophenol: Similar structure but lacks the methoxy group.
Uniqueness
2-Fluoro-4-methoxy-5-nitrophenol is unique due to the combination of the fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in electrophilic substitution reactions and potential biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C7H6FNO4 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-5-nitrophenol |
InChI |
InChI=1S/C7H6FNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3 |
Clé InChI |
SXZSQIXPQLCSRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1[N+](=O)[O-])O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


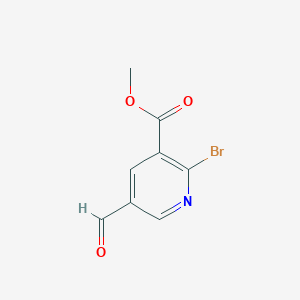

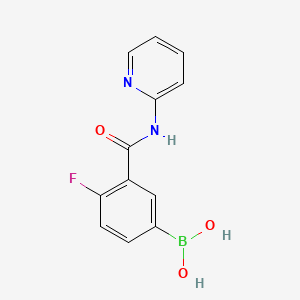
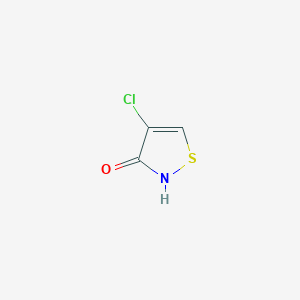
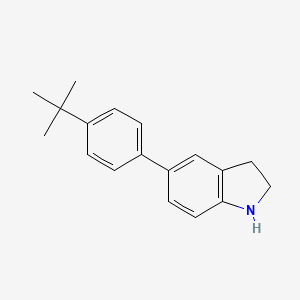



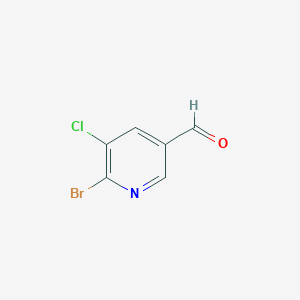

![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)

![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

